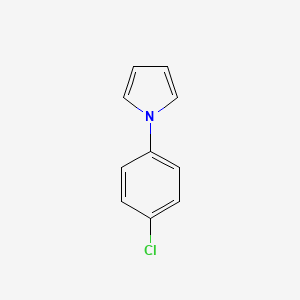

1-(4-Chlorophenyl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOQUFIOYDCJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198481 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5044-38-2 | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)pyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-1H-pyrrole synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] The pyrrole ring is a core component of numerous biologically active molecules, making the development of efficient and scalable synthetic routes to its derivatives a critical endeavor for drug discovery professionals.[2][3] This document details classical methodologies, including the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses, alongside modern transition-metal-catalyzed and microwave-assisted techniques. By examining the mechanistic underpinnings, practical advantages, and limitations of each approach, this guide serves as a critical resource for researchers in organic synthesis and pharmaceutical development. Detailed experimental protocols and comparative analyses are provided to facilitate informed methodological selection and practical implementation in the laboratory.

Introduction: The Significance of N-Aryl Pyrroles

The N-aryl pyrrole motif is a privileged structure in contemporary drug discovery and materials science. These compounds are integral to a wide range of biologically active agents, demonstrating anti-inflammatory, antibacterial, antitumor, and antioxidative properties.[4][5] The compound this compound, a crystalline solid with the molecular formula C₁₀H₈ClN, serves as a key building block for more complex molecules.[1] Its structure, featuring a five-membered aromatic pyrrole ring bonded to a para-substituted chlorophenyl group, makes it a valuable precursor for synthesizing potential therapeutics and functional materials for applications such as organic light-emitting diodes (OLEDs).[1]

The primary challenge in synthesizing N-aryl pyrroles lies in the controlled and efficient formation of the C-N bond between the pyrrole nitrogen and the aryl ring. The selection of a synthetic strategy is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and the need for mild conditions to accommodate sensitive functional groups.[2] This guide explores the most prominent and effective pathways to address these challenges.

Classical Synthesis Pathways

Traditional methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. While sometimes limited by harsh conditions, they remain valuable for their robustness and reliance on readily available starting materials.

Paal-Knorr Synthesis

First reported in 1884, the Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6][7] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[8]

Causality and Mechanism: The reaction proceeds through the nucleophilic attack of the amine on both carbonyl groups. The initial attack forms a hemiaminal, which then cyclizes by attacking the second carbonyl group.[6][9] Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate yields the aromatic pyrrole ring.[6] The choice of a weak acid catalyst, such as acetic acid, accelerates the dehydration steps without promoting side reactions.[8]

Advantages:

-

Simplicity and Efficiency: The reaction is often high-yielding and operationally simple.[10]

-

Versatility: A wide range of primary amines can be used, allowing for diverse N-substituents.[9]

Limitations:

-

Precursor Availability: The primary limitation is the accessibility of the required 1,4-dicarbonyl starting material.[9]

-

Harsh Conditions: Some variations require prolonged heating, which may not be suitable for substrates with sensitive functional groups.[10]

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a highly effective method for preparing N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (or a related 2,5-dialkoxytetrahydrofuran) under acidic conditions.[11] This reaction is particularly well-suited for the synthesis of this compound.

Causality and Mechanism: 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to the reactive 1,4-dicarbonyl species (succinaldehyde). Under acidic catalysis, the furan ring is hydrolyzed to open the ring and form the dialdehyde in situ. This intermediate then readily condenses with the primary amine (4-chloroaniline) in a manner analogous to the Paal-Knorr pathway to yield the final pyrrole product.

Advantages:

-

Stable Precursor: Avoids the need to handle the often-unstable succinaldehyde directly.

-

High Yields: Generally provides good to excellent yields for a variety of N-substituents.[12]

-

Adaptability: The reaction can be significantly accelerated using microwave irradiation, aligning with green chemistry principles.[13][14]

Limitations:

-

Acidic Conditions: Requires an acidic catalyst (e.g., acetic acid, p-TsOH, Sc(OTf)₃), which may not be compatible with all substrates.[12]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15] This multicomponent approach allows for the construction of highly substituted pyrroles in a single step.[16]

Causality and Mechanism: The reaction begins with the condensation of the primary amine (4-chloroaniline) with the β-ketoester to form an enamine intermediate.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[15][17]

Advantages:

-

Convergent Synthesis: As a multicomponent reaction, it builds molecular complexity rapidly.

-

High Substitution: Allows for the synthesis of polysubstituted pyrroles that are difficult to access via other methods.[2]

Limitations:

-

Regioselectivity: Using unsymmetrical reagents can lead to mixtures of regioisomers.

-

Limited Scope: The original Hantzsch synthesis has received less attention than other named reactions for pyrroles, although modern variations are expanding its utility.[2]

Modern Synthetic Methodologies

Advances in catalysis and reaction technology have led to new, highly efficient methods for N-aryl pyrrole synthesis, often under milder conditions with broader functional group tolerance.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Transition-metal catalysis, particularly with copper, is a cornerstone of modern C-N bond formation.[18] The Ullmann-type coupling provides a direct route to this compound by coupling pyrrole with an aryl halide like 4-chloroiodobenzene or 4-chlorobromobenzene.[1][19]

Causality and Mechanism: The reaction is mediated by a copper(I) catalyst, often in the presence of a ligand (such as a diamine) and a base (e.g., K₂CO₃, Cs₂CO₃).[1][19] The ligand accelerates the reaction by stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination. The base is crucial for deprotonating the pyrrole, generating the nucleophilic pyrrolide anion required for the coupling. Modern protocols have overcome the limitations of the classical Ullmann reaction (high temperatures, stoichiometric copper) by using catalytic amounts of copper with appropriate ligands, enabling the reaction to proceed under much milder conditions.[18][20]

Advantages:

-

Direct Arylation: Provides a direct method for arylating the pyrrole nitrogen.

-

Broad Scope: Tolerates a wide range of functional groups on both the pyrrole and the aryl halide.[19]

-

Milder Conditions: Ligand-assisted protocols operate at significantly lower temperatures than classical Ullmann reactions.[18]

Limitations:

-

Catalyst Cost and Toxicity: While copper is relatively inexpensive, some ligands can be costly, and residual metal contamination can be a concern in pharmaceutical synthesis.

-

Base Sensitivity: The requirement for a strong base may be incompatible with base-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions, increasing yields, and promoting greener chemical processes.[14][21] Both the Paal-Knorr and Clauson-Kaas syntheses can be significantly enhanced through the use of microwave heating.[22][23]

Causality and Rationale: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase that cannot be achieved with conventional oil bath heating. This results in dramatically reduced reaction times—often from hours to minutes.[14][24] For the Clauson-Kaas synthesis of this compound, microwave irradiation at 110-170°C can complete the reaction in as little as 10 minutes.[1][24] This rapid heating minimizes the formation of degradation byproducts, often leading to cleaner reactions and higher isolated yields.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

| Synthesis Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Paal-Knorr | 1,4-Diketone, 4-Chloroaniline | Weak acid (e.g., AcOH) | Simple, often high-yielding.[10] | Limited by availability of 1,4-diketone precursor.[9] |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, 4-Chloroaniline | Acid catalyst (AcOH, Sc(OTf)₃) | Readily available starting materials, adaptable to microwave.[1][12] | Requires acidic conditions. |

| Hantzsch | β-Ketoester, α-Haloketone, 4-Chloroaniline | Base or heat | Builds complexity quickly, good for polysubstituted pyrroles.[15] | Potential for regioisomeric mixtures, less developed.[2] |

| Cu-Catalyzed N-Arylation | Pyrrole, 4-Halo-chlorobenzene | Cu(I) catalyst, ligand, base | Direct arylation, broad functional group tolerance.[18][19] | Catalyst cost/removal, requires strong base. |

| Microwave-Assisted | (Varies, e.g., Clauson-Kaas reactants) | Microwave irradiation | Drastically reduced reaction times, often higher yields, greener.[14][23] | Requires specialized microwave reactor equipment. |

Detailed Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

This protocol describes a validated and efficient method for the synthesis of this compound, adapted from established microwave-assisted Clauson-Kaas procedures.[1][13][24] This method is chosen for its high efficiency, short reaction time, and use of readily available starting materials.

Materials & Equipment:

-

4-Chloroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2-5 mL Microwave Reaction Vial with crimp cap

-

Monowave Microwave Synthesizer

-

Magnetic Stirrer and Stir Bar

-

Rotary Evaporator

-

Standard laboratory glassware for extraction and filtration

Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroaniline (1.50 mmol, 1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.50 mmol, 1.0 eq.), and glacial acetic acid (3 mL).[24]

-

Microwave Irradiation: Securely seal the vial with a crimp cap. Place the vessel in the microwave synthesizer. Set the reaction parameters to heat to 170°C for 10 minutes, with pre-stirring for 20 seconds.[24]

-

Workup and Extraction: After the reaction is complete, cool the vial to room temperature using compressed air.[24] Uncap the vessel in a fume hood and transfer the contents to a separatory funnel containing deionized water (20 mL) and dichloromethane (20 mL).

-

Washing: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure this compound.

Conclusion

The synthesis of this compound can be successfully achieved through a variety of classical and modern synthetic methods. While traditional Paal-Knorr and Hantzsch syntheses offer foundational routes, the Clauson-Kaas reaction stands out for its operational simplicity and the stability of its furan-based precursor.[11] Modern advancements, particularly copper-catalyzed N-arylation and microwave-assisted protocols, provide superior efficiency, milder reaction conditions, and broader substrate applicability.[14][18] For researchers and drug development professionals, the microwave-assisted Clauson-Kaas synthesis represents a particularly attractive option, combining high yields and drastically reduced reaction times, thereby accelerating the discovery and development of new chemical entities.[13] The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the synthetic campaign, including scale, purity requirements, and available resources.

References

- 1. Buy this compound | 5044-38-2 [smolecule.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 18. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 21. scilit.com [scilit.com]

- 22. public.pensoft.net [public.pensoft.net]

- 23. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 24. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring N-substituted with a 4-chlorophenyl group.[1] This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole nucleus in a vast array of biologically active compounds and functional materials.[1][2] The presence of the chlorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and a key component in the development of novel organic electronic materials.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and safety considerations. The information presented herein is intended to support researchers and developers in leveraging this compound for their scientific endeavors.

Molecular and Physical Properties

This compound is a yellowish crystalline solid at room temperature.[1] Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClN | [1][3] |

| Molecular Weight | 177.63 g/mol | [1][4] |

| CAS Number | 5044-38-2 | [1] |

| Appearance | Yellowish crystalline powder / white crystals | [1][3] |

| Melting Point | 88-91 °C | [3][4][5] |

| Boiling Point | 200-203 °C (at 95.2627 mmHg) | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol/water mixtures and dichloromethane/hexane systems. | [1][3] |

Spectroscopic Properties

The structural elucidation of this compound is critically dependent on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two sets of signals. The protons on the pyrrole ring, being in an electron-rich aromatic system, will appear as two multiplets in the range of 6.0-7.5 ppm. The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (7.0-7.5 ppm) due to the symmetry of the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbons of the pyrrole and the 4-chlorophenyl rings. The pyrrole carbons are expected to resonate in the range of 100-125 ppm. The carbons of the chlorophenyl ring will appear in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Characteristic C-N stretching vibrations.

-

A strong absorption band in the fingerprint region corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[6] The presence of a chlorine atom will also result in an M+2 peak at m/z = 179 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: The fragmentation of N-aryl pyrroles is influenced by the substituents on the aromatic ring.[2][7][8] Common fragmentation pathways for this compound would likely involve the loss of the chlorophenyl group or cleavage of the pyrrole ring.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of N-aryl pyrroles: the Clauson-Kaas reaction and the Ullmann condensation.

Clauson-Kaas Pyrrole Synthesis

This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][9]

Caption: Clauson-Kaas synthesis workflow.

Experimental Protocol (General Procedure):

-

To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid or acetonitrile), add 2,5-dimethoxytetrahydrofuran.

-

Add an acid catalyst (e.g., a catalytic amount of a Brønsted acid or a Lewis acid).[3][10]

-

Heat the reaction mixture under reflux or using microwave irradiation for a specified time.[1][9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrrole.[6][11]

Caption: Ullmann condensation workflow.

Experimental Protocol (General Procedure):

-

In a reaction vessel, combine pyrrole, the 4-substituted aryl halide (e.g., 4-chloroiodobenzene), a copper catalyst (e.g., copper(I) iodide or copper bronze), and a base (e.g., potassium carbonate).[11]

-

Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[6]

-

Heat the reaction mixture to an elevated temperature (typically >100 °C) under an inert atmosphere.[11]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic phase, dry it, and remove the solvent in vacuo.

-

Purify the residue by chromatography or recrystallization.[1]

Applications in Research and Development

This compound serves as a versatile intermediate in several areas:

-

Pharmaceutical Development: The N-aryl pyrrole motif is present in numerous biologically active molecules. This compound is a valuable starting material for the synthesis of more complex structures with potential therapeutic applications.[1]

-

Materials Science: Its aromatic and heterocyclic nature makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[2]

-

Chemical Research: It is used as a building block in organic synthesis to introduce the this compound moiety into larger molecules.[1]

Safety and Handling

Based on available safety data, this compound is classified as a substance that can cause skin, eye, and respiratory irritation.[3][12]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Detailed toxicological studies on the acute and chronic effects of this compound are not extensively available in public literature.[12] Therefore, it should be handled with the care accorded to all research chemicals with unknown long-term effects.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for chemists and material scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development. Further investigation into its detailed toxicological profile and the exploration of its full potential in various applications are warranted.

References

- 1. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Profile of 1-(4-Chlorophenyl)-1H-pyrrole: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring N-substituted with a 4-chlorophenyl group. Its molecular formula is C₁₀H₈ClN, and it has a molecular weight of approximately 177.63 g/mol .[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in biologically active molecules and its potential applications in the development of novel functional materials.[2]

A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for the ¹H nucleus and 100 MHz for the ¹³C nucleus.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a spectrum with single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring and the chlorophenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | H-3', H-5' |

| ~7.30 | d | 2H | H-2', H-6' |

| ~6.80 | t | 2H | H-2, H-5 |

| ~6.30 | t | 2H | H-3, H-4 |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Interpretation:

-

The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-3' and H-5') and the protons meta to the chlorine atom (H-2' and H-6') will have slightly different chemical environments.

-

The protons on the pyrrole ring will also appear in the aromatic region. Due to the symmetry of the unsubstituted pyrrole ring in this molecule, the protons at the 2 and 5 positions (H-2 and H-5) are chemically equivalent, as are the protons at the 3 and 4 positions (H-3 and H-4). They are expected to appear as two distinct triplets.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C1' |

| ~133 | C4' |

| ~129 | C3', C5' |

| ~121 | C2', C6' |

| ~119 | C2, C5 |

| ~110 | C3, C4 |

Note: The exact chemical shifts would be determined from the actual spectrum.

Interpretation:

-

The carbon atoms of the chlorophenyl ring will appear at characteristic chemical shifts. The carbon atom attached to the chlorine (C4') and the carbon atom attached to the pyrrole nitrogen (C1') will be deshielded and appear at a lower field.

-

The carbon atoms of the pyrrole ring will also have distinct chemical shifts, with the carbons adjacent to the nitrogen (C2 and C5) typically appearing at a different chemical shift than the carbons further away (C3 and C4).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~1100 | Strong | C-Cl stretching |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Interpretation:

-

The presence of bands in the 3100-3000 cm⁻¹ region is indicative of C-H stretching in the aromatic rings.

-

The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the phenyl and pyrrole rings.

-

A band around 1300 cm⁻¹ can be attributed to the stretching vibration of the C-N bond connecting the two rings.

-

A strong absorption around 1100 cm⁻¹ is characteristic of the C-Cl stretching vibration.

-

A strong band in the 850-800 cm⁻¹ region is a key indicator of the para-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions.

| m/z | Relative Intensity (%) | Fragment Assignment |

| 177/179 | 100 / ~33 | [M]⁺ (Molecular ion) |

| 142 | Variable | [M - Cl]⁺ |

| 115 | Variable | [C₉H₇N]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 177. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 179 with an intensity of about one-third of the molecular ion peak.[2]

-

A significant fragment ion is expected at m/z 142, corresponding to the loss of a chlorine radical from the molecular ion.

-

Other fragment ions may arise from the cleavage of the pyrrole and phenyl rings, providing further structural confirmation.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous spectroscopic characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic data is essential for researchers and professionals in drug development and materials science, ensuring the identity and purity of the compound and facilitating further research and applications.

References

Introduction: The N-Arylpyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of N-Arylpyrroles for Researchers, Scientists, and Drug Development Professionals

The N-arylpyrrole core is a five-membered heteroaromatic ring system that has garnered significant attention in the field of medicinal chemistry.[1] Its structural motif is present in numerous natural products and has proven to be a versatile scaffold for the synthesis of novel therapeutic agents.[1] The importance of N-arylpyrrole derivatives stems from their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, quantitative data, and the experimental protocols required for their evaluation.

Antimicrobial and Anti-Biofilm Activity

The rise of antimicrobial resistance, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel antibacterial agents.[2] N-arylpyrrole derivatives have emerged as a promising class of compounds to address this global health threat.

Mechanism of Action and Key Compounds

Recent studies have highlighted N-arylpyrroles as broad-spectrum antimicrobial agents with potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] For instance, a series of N-arylpyrrole derivatives demonstrated significant efficacy, with compounds Vc and Ve showing a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against MRSA, outperforming the standard antibiotic levofloxacin (MIC = 8 μg/mL).[2][3] Compound Vc also exhibited notable activity against E. coli, K. pneumoniae, A. baumannii, and Mycobacterium phlei.[3][4]

The proposed mechanism for their antibacterial action involves the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), a key enzyme in the bacterial cell wall synthesis pathway.[3][5] Beyond direct bactericidal or bacteriostatic effects, these compounds exhibit significant anti-biofilm and anti-virulence properties, which are crucial for combating the persistence and dissemination of infections.[3][6]

Quantitative Data Summary: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative N-arylpyrrole compounds against various pathogens.

| Compound | Organism | Strain | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |

| Vb | S. aureus | MRSA | 4 | Levofloxacin | 8 |

| Vc | S. aureus | MRSA | 4 | Levofloxacin | 8 |

| Ve | S. aureus | MRSA | 4 | Levofloxacin | 8 |

| Vc | E. coli | ATCC 25922 | 16 | Levofloxacin | 2 |

| Vc | K. pneumoniae | ATCC 13883 | 32 | Levofloxacin | 2 |

| Vc | A. baumannii | ATCC 19606 | 64 | Levofloxacin | 4 |

| Vc | M. phlei | ATCC 11758 | 8 | Levofloxacin | 1 |

Data synthesized from Qandeel et al. (2025)[2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel N-arylpyrrole compound.[7][8][9]

Materials:

-

Test N-arylpyrrole compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum of the test microorganism (e.g., MRSA)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., levofloxacin)

-

Sterile diluent (e.g., DMSO, water)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

-

Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test N-arylpyrrole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in broth directly within the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Controls:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum but no compound) and a negative (sterility) control (broth only).[7]

-

A vehicle control (broth with inoculum and the maximum concentration of the solvent used) should also be included to ensure the solvent has no antimicrobial effect.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[7]

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]

-

Workflow Visualization

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

N-arylpyrroles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[10][11] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling proteins, such as protein kinases.[12][13][14]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many N-arylpyrrole derivatives function as potent inhibitors of various protein kinases that are overactive in cancer cells, including Lymphocyte-specific kinase (Lck), EGFR, Her2, and VEGFR2.[12][15][16] For example, novel pyrrolo[2,3-d]pyrimidine derivatives have shown multi-targeted kinase inhibition, with IC₅₀ values in the nanomolar range.[15]

A primary mechanism for their anticancer effect is the induction of programmed cell death, or apoptosis.[13] Potent N-arylpyrrole compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[11][17] This cell cycle arrest is often followed by the activation of the caspase-dependent apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of mitochondrial cytochrome c, activation of caspase-3, and eventual cell death.[15][17]

Quantitative Data Summary: Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected N-arylpyrrole compounds against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 28 | HCT-116 | Colon Carcinoma | 3 |

| 28 | MCF-7 | Breast Adenocarcinoma | 5 |

| 28 | HeLa | Cervical Carcinoma | 7 |

| 2d | K562 | Chronic Myelogenous Leukemia | 0.07 |

| 2k | K562 | Chronic Myelogenous Leukemia | 0.52 |

| 5a | SKOV3 | Ovarian Carcinoma | 1.20 |

| 5i | SKOV3 | Ovarian Carcinoma | 1.90 |

Data synthesized from multiple sources.[11][17][18]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[8][19]

Materials:

-

Human cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test N-arylpyrrole compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[19]

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-arylpyrrole compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[8]

-

-

Incubation:

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[11]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Signaling Pathway Visualization

Caption: Caspase-dependent apoptosis pathway induced by N-arylpyrroles.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. N-arylpyrroles have been identified as potent anti-inflammatory agents, acting through various mechanisms to suppress the inflammatory response.[20][21]

Mechanism of Action

The anti-inflammatory effects of certain N-arylpyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[22] Beyond COX inhibition, some compounds have been shown to suppress the expression of inflammatory mediators by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of key signaling pathways like mitogen-activated protein kinase (MAPK) and NF-κB.[23] This multi-faceted approach makes them attractive candidates for the development of new anti-inflammatory drugs.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes an in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24][25]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test N-arylpyrrole compound

-

Griess Reagent (for nitrite determination)

-

Standard anti-inflammatory drug (e.g., hydrocortisone) for positive control[24]

Procedure:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the N-arylpyrrole compound for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

-

Incubate the plate for 24 hours.

-

-

Measurement of Nitric Oxide:

-

After incubation, collect the cell culture supernatant.

-

NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Reagent.

-

Mix the supernatant with the Griess Reagent and measure the absorbance at ~540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

-

Neuroprotective Activity

Emerging research suggests that N-arylpyrrole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[26][27] Evaluating this activity requires specialized in vitro and in vivo models that simulate neuronal damage.

Mechanism of Action

The neuroprotective effects of these compounds are often evaluated by their ability to protect neuronal cells from various insults, such as excitotoxicity induced by glutamate, oxidative stress, or toxins that mimic pathologies like Parkinson's disease (e.g., 6-OHDA, MPTP).[19][28] Key mechanisms include the scavenging of reactive oxygen species (ROS), modulation of antioxidant enzyme activity (e.g., superoxide dismutase), and maintenance of the thiol-disulfide balance (e.g., glutathione levels).[26][29]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin.[19][28]

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)

-

Test N-arylpyrrole compound

-

MTT assay reagents (as described in the anticancer section)

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.[28]

-

Compound Pre-treatment: Pre-treat the cells with varying concentrations of the N-arylpyrrole compound for 2 to 24 hours.[19][28]

-

Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells for an additional 24 hours. Include a vehicle control group (no toxin) and a toxin-only group.[19][28]

-

Assessment of Cell Viability: Perform the MTT assay as previously described to quantify the percentage of viable cells. A higher viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Conclusion and Future Perspectives

The N-arylpyrrole scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. The potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties demonstrated by various derivatives underscore their therapeutic potential. Future research should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance potency and selectivity while minimizing off-target effects and toxicity. The continued exploration of their mechanisms of action will be crucial for advancing these promising molecules from preclinical studies into clinical development, offering new hope for treating a wide array of human diseases.

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 19. benchchem.com [benchchem.com]

- 20. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ir.vistas.ac.in [ir.vistas.ac.in]

- 25. researchgate.net [researchgate.net]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]

- 27. preprints.org [preprints.org]

- 28. benchchem.com [benchchem.com]

- 29. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrrole core, a ubiquitous scaffold in biologically active molecules, coupled with the 4-chlorophenyl substituent, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A comprehensive understanding of the synthetic pathways to this molecule is paramount for its efficient production and derivatization. This guide provides an in-depth exploration of the primary starting materials required for the synthesis of this compound, focusing on the underlying chemical principles and providing field-proven insights into the most prevalent synthetic strategies: the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and the Hantzsch pyrrole synthesis.

Core Synthetic Strategies and Required Starting Materials

The synthesis of this compound fundamentally involves the formation of the pyrrole ring by cyclocondensation reactions. The choice of starting materials is dictated by the selected synthetic route, each offering distinct advantages in terms of substrate availability, reaction conditions, and potential for substitution.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis is a robust and widely employed method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For the synthesis of this compound, the essential starting materials are:

-

4-Chloroaniline: This primary aromatic amine provides the N-(4-chlorophenyl) moiety of the target molecule. Its lone pair of electrons on the nitrogen atom acts as the nucleophile, initiating the cyclization cascade.

-

A 1,4-Dicarbonyl Compound: The four-carbon backbone of the pyrrole ring is derived from a 1,4-dicarbonyl compound. A common and readily available choice is 2,5-hexanedione . Other substituted 1,4-diketones can also be used to generate corresponding substituted pyrrole rings.

The reaction is typically acid-catalyzed, with the acid protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[1] The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[1]

Table 1: Key Starting Materials for the Paal-Knorr Synthesis

| Starting Material | Role in the Reaction | Key Structural Feature |

| 4-Chloroaniline | Provides the N-aryl substituent | Primary aromatic amine |

| 2,5-Hexanedione | Forms the pyrrole ring backbone | 1,4-Dicarbonyl compound |

Diagram 1: Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr synthesis of this compound.

The Clauson-Kaas Synthesis: Utilizing Dicarbonyl Equivalents

The Clauson-Kaas synthesis offers an alternative to the direct use of 1,4-dicarbonyl compounds, which can sometimes be unstable or difficult to prepare.[3][4] This method employs a more stable precursor, a 2,5-dialkoxytetrahydrofuran, which generates the 1,4-dicarbonyl species in situ under acidic conditions.[3] The key starting materials for the synthesis of this compound via this route are:

-

4-Chloroaniline: As in the Paal-Knorr synthesis, this serves as the source of the N-aryl group.

-

2,5-Dimethoxytetrahydrofuran: This cyclic acetal acts as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl compound. The reaction is typically carried out in the presence of an acid catalyst, which facilitates the hydrolysis of the acetal followed by condensation with the amine.[3]

Modern variations of the Clauson-Kaas synthesis often employ microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times and often improved yields.[5][6]

Table 2: Key Starting Materials for the Clauson-Kaas Synthesis

| Starting Material | Role in the Reaction | Key Structural Feature |

| 4-Chloroaniline | Provides the N-aryl substituent | Primary aromatic amine |

| 2,5-Dimethoxytetrahydrofuran | In situ source of 1,4-dicarbonyl | Cyclic acetal |

Diagram 2: Clauson-Kaas Synthesis Workflow

Caption: Clauson-Kaas synthesis of this compound.

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch pyrrole synthesis is a versatile multi-component reaction that allows for the construction of highly substituted pyrroles.[7] This method involves the reaction of a β-ketoester, an α-haloketone, and a primary amine.[7] For the synthesis of a this compound derivative, the requisite starting materials are:

-

4-Chloroaniline: The primary amine that will form the N-substituent of the pyrrole ring.

-

A β-Ketoester: For example, ethyl acetoacetate . This component provides two of the carbon atoms of the pyrrole ring and its ester group can be retained in the final product or subsequently modified.

-

An α-Haloketone: For instance, chloroacetone . This reactant supplies the remaining two carbon atoms of the pyrrole ring.

The mechanism involves the initial formation of an enamine from the β-ketoester and 4-chloroaniline, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole.[7]

Table 3: Key Starting Materials for the Hantzsch Pyrrole Synthesis

| Starting Material | Role in the Reaction | Key Structural Feature |

| 4-Chloroaniline | Provides the N-aryl substituent | Primary aromatic amine |

| Ethyl Acetoacetate | Provides C2 and C3 of the pyrrole ring | β-Ketoester |

| Chloroacetone | Provides C4 and C5 of the pyrrole ring | α-Haloketone |

Diagram 3: Hantzsch Pyrrole Synthesis Workflow

Caption: Hantzsch synthesis of a substituted this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound and its derivatives, based on the aforementioned synthetic strategies.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrole

Objective: To synthesize 2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrole from 4-chloroaniline and 2,5-hexanedione using microwave irradiation.

Materials:

-

4-Chloroaniline

-

2,5-Hexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Microwave vial

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add 4-chloroaniline (1.0 mmol), 2,5-hexanedione (1.2 mmol), and ethanol (5 mL).

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10-15 minutes.[8]

-

Monitor the progress of the reaction by TLC (eluent: 1:9 ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure 2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrole.

Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of this compound

Objective: To synthesize this compound from 4-chloroaniline and 2,5-dimethoxytetrahydrofuran under microwave irradiation.

Materials:

-

4-Chloroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Microwave vial

-

Microwave reactor

-

Ice

-

Vacuum filtration apparatus

Procedure:

-

To a 2-5 mL microwave vial, add 4-chloroaniline (2.00 mmol) and 2,5-dimethoxytetrahydrofuran (2.00 mmol).

-

Add glacial acetic acid (4 mL) and a magnetic stir bar.

-

Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.[5]

-

After cooling, pour the contents of the vial into a beaker of ice (approximately 25 mL).

-

Collect the resulting solid by vacuum filtration and wash with cold water to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the pyrrole ring. The protons on the pyrrole ring typically appear as two distinct multiplets.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbon atoms of both the chlorophenyl and pyrrole rings.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching of the pyrrole ring, and the C-Cl bond.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several well-established methods, primarily the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses. The selection of the most appropriate method and corresponding starting materials will depend on factors such as the desired substitution pattern on the pyrrole ring, the availability and stability of the precursors, and the desired reaction conditions. The Paal-Knorr and Clauson-Kaas reactions are particularly straightforward for preparing N-aryl pyrroles, with modern microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency. The Hantzsch synthesis provides a powerful tool for accessing more complex, substituted pyrrole derivatives. A thorough understanding of these synthetic routes and the roles of the key starting materials is essential for researchers and professionals engaged in the development of novel compounds based on the this compound scaffold.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

Solubility Profile of 1-(4-Chlorophenyl)-1H-pyrrole: A Technical Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is fundamental for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It offers detailed, field-proven protocols for equilibrium solubility determination and subsequent quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), designed for researchers, chemists, and formulation scientists.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound (CAS 5044-38-2) provide a predictive foundation for its behavior in various solvent systems.[2]

-

Molecular Structure: The molecule consists of a planar, five-membered aromatic pyrrole ring attached via its nitrogen atom to a para-substituted chlorophenyl ring.[1]

-

Aromaticity and Polarity: The presence of two aromatic rings renders the molecule largely nonpolar and hydrophobic. The nitrogen atom's lone pair is integral to the pyrrole ring's aromatic sextet, making it non-basic and unavailable for hydrogen bonding as an acceptor.[3] The electronegative chlorine atom introduces a slight dipole moment, but the molecule's overall character remains lipophilic.

-

Physical State: It is typically a yellowish or white crystalline solid at standard conditions.[4][5]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5044-38-2 | [2] |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Melting Point | 88 - 91 °C | [2][5] |

| Appearance | Yellowish crystalline powder / solid | [1][4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar and Aprotic Solvents: Given its predominantly nonpolar, aromatic structure, this compound is expected to exhibit high solubility in nonpolar and polar aprotic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone can effectively solvate the molecule through van der Waals forces and dipole-dipole interactions. The moderate solubility in such solvents is leveraged during purification by crystallization, often using systems like dichloromethane/hexane.[1]

-

Polar Protic Solvents:

-

Water: The molecule lacks significant hydrogen bond donor or acceptor capabilities and possesses a large hydrophobic surface area. Consequently, it is predicted to be, and is observed as, insoluble in water.[5]

-

Alcohols (Ethanol, Methanol): Alcohols have both a polar hydroxyl group and a nonpolar alkyl chain. While the hydroxyl group is not a perfect match for the solute, the alkyl portion can interact favorably with the aromatic rings. Therefore, moderate to good solubility is expected, which is confirmed by its use in ethanol/water crystallization systems.[1][7]

-

-

Acidic/Basic Aqueous Solutions: The pyrrolic nitrogen is non-basic because its lone pair is delocalized within the aromatic π-system.[3] The molecule also lacks any strongly acidic protons. Therefore, its solubility is not expected to increase in aqueous acids or bases, as it cannot be readily protonated or deprotonated to form a more soluble salt.[8][9]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold-standard for determining equilibrium solubility. It measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it provides the true thermodynamic equilibrium solubility value, which is critical for downstream applications like formulation and biopharmaceutical classification. It minimizes the risk of generating supersaturated solutions that can yield erroneously high results.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Scientist's Note: "Excess" is critical. A good starting point is 5-10 mg of solid per 1 mL of solvent. This ensures that the solvent becomes saturated.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the respective vials.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours.

-

Scientist's Note: 24-48 hours is usually sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm that the measured concentration does not increase after 24 hours. Consistent temperature control is paramount as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) into a clean HPLC vial.

-

Scientist's Note: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants. A quick pre-rinse of the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter membrane.

-

-

Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5.

Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination.

Predicted and Observed Solubility Profile

While exhaustive quantitative data is not publicly available, a qualitative and predictive solubility profile can be constructed based on chemical principles and available information.[1][5][7]

Table 2: Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Predicted / Observed Solubility | Rationale |

| Nonpolar | Toluene | 2.4 | Soluble | Favorable aromatic-aromatic (π-stacking) interactions. |

| n-Hexane | 0.1 | Sparingly Soluble / Insoluble | Insufficient polarity to disrupt the crystal lattice of the solid. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Soluble | Good balance of polarity to solvate the molecule.[1][7] |